molecular formula C9H13NO3S B1587476 N-(2-hydroxypropyl)benzenesulfonamide CAS No. 35325-02-1

N-(2-hydroxypropyl)benzenesulfonamide

Cat. No.: B1587476
CAS No.: 35325-02-1
M. Wt: 215.27 g/mol
InChI Key: DHRXPBUFQGUINE-UHFFFAOYSA-N
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Description

N-(2-hydroxypropyl)benzenesulfonamide is a useful research compound. Its molecular formula is C9H13NO3S and its molecular weight is 215.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Enzyme Inhibition and Structural Studies

N-substituted benzenesulfonamides, including those incorporating N-hydroxy moieties, have been explored for their role as carbonic anhydrase inhibitors (CAIs). X-ray crystallographic studies have revealed insights into their inhibition mechanism (Di Fiore et al., 2011).

2. Drug-like Scaffold Design

The synthesis of 2-hydroxyalkyl benzenesulfonamides, such as N-(2-hydroxypropyl)benzenesulfonamide, has been utilized in designing drug-like scaffolds. These compounds are important pharmacophoric elements for creating novel series of drugs, including those targeting cyclooxygenase-2 (COX-2) inhibition (Singh et al., 2007).

3. Chemical Modifications for Enhanced Activity

Modifications in the benzenesulfonamide ring, including the addition of a hydroxymethyl group, have been explored to yield compounds selectively active against certain enzymes. These modifications are crucial for enhancing the activity of these compounds in vitro (Singh et al., 2004).

4. Antimicrobial Activity

This compound and related compounds have been synthesized and evaluated for their antibacterial activities. The presence of OH groups on sulfonamides has been observed to reduce antimicrobial activity (Aslan et al., 2012).

5. Solid-Phase Synthesis Applications

Benzenesulfonamides have been used as key intermediates in solid-phase synthesis, leading to the creation of diverse privileged scaffolds and enabling novel chemical transformations (Fülöpová & Soural, 2015).

6. Potential in Photodynamic Therapy

Certain derivatives of benzenesulfonamide have been synthesized and characterized for their properties in photodynamic therapy applications. These compounds, due to their fluorescence properties and high singlet oxygen quantum yield, show potential for use in cancer treatment (Pişkin et al., 2020).

7. Role in Nonsteroidal Progesterone Receptor Antagonists

This compound derivatives have been developed as nonsteroidal progesterone receptor (PR) antagonists. These compounds are structurally distinct from other nonsteroidal PR antagonists and have been evaluated for their potential in treating diseases like uterine leiomyoma and endometriosis (Yamada et al., 2016).

Properties

IUPAC Name

N-(2-hydroxypropyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-8(11)7-10-14(12,13)9-5-3-2-4-6-9/h2-6,8,10-11H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRXPBUFQGUINE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10865763
Record name Benzenesulfonamide, N-(2-hydroxypropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35325-02-1
Record name N-(2-Hydroxypropyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35325-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, N-(2-hydroxypropyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, N-(2-hydroxypropyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonamide, N-(2-hydroxypropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-hydroxypropyl)benzenesulphonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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